molecular formula C10H10Cl2N4O2 B7766262 3-(4-Chlorophenyl)-3-(1H-tetrazol-1-yl)propanoic acid hydrochloride

3-(4-Chlorophenyl)-3-(1H-tetrazol-1-yl)propanoic acid hydrochloride

Cat. No.: B7766262
M. Wt: 289.11 g/mol
InChI Key: GXJVWVCLGFDNTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Chlorophenyl)-3-(1H-tetrazol-1-yl)propanoic acid hydrochloride is a synthetic organic compound characterized by a tetrazole ring substituted with a 4-chlorophenyl group and a propanoic acid moiety. Tetrazoles, five-membered aromatic rings containing four nitrogen atoms, are widely recognized for their bioisosteric properties, often serving as carboxylic acid replacements in drug design due to their metabolic stability and similar pKa values . This compound’s hydrochloride salt form improves solubility, a critical factor for bioavailability in therapeutic contexts.

Properties

IUPAC Name

3-(4-chlorophenyl)-3-(tetrazol-1-yl)propanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN4O2.ClH/c11-8-3-1-7(2-4-8)9(5-10(16)17)15-6-12-13-14-15;/h1-4,6,9H,5H2,(H,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXJVWVCLGFDNTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)O)N2C=NN=N2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-Chlorophenyl)-3-(1H-tetrazol-1-yl)propanoic acid hydrochloride is a compound with the molecular formula C10H10ClN4O2C_{10}H_{10}ClN_{4}O_{2} and a molecular weight of approximately 252.66 g/mol. This compound has garnered attention in biological research due to its potential pharmacological properties, particularly in the context of anti-inflammatory and analgesic activities.

PropertyValue
Molecular FormulaC10H10ClN4O2C_{10}H_{10}ClN_{4}O_{2}
Molecular Weight252.66 g/mol
Purity≥ 95%
Melting Point121-125 °C

The biological activity of this compound is primarily attributed to its interaction with various biological pathways. Research indicates that this compound may act as an agonist for certain nuclear receptors, which play critical roles in regulating inflammation and metabolic processes.

Key Mechanisms:

  • PPAR Agonism : The compound has shown potential as an agonist for peroxisome proliferator-activated receptors (PPARs), which are involved in lipid metabolism and inflammatory response modulation .
  • Inhibition of Cytochrome P450 : Studies suggest it does not significantly inhibit major cytochrome P450 enzymes, indicating a lower risk of drug-drug interactions, which is crucial for therapeutic applications .

Pharmacological Effects

  • Anti-inflammatory Activity :
    • In vitro studies have demonstrated that the compound can reduce pro-inflammatory cytokine production, suggesting its potential utility in treating inflammatory disorders.
    • Case studies involving animal models have shown significant reductions in edema and pain responses when treated with this compound .
  • Analgesic Properties :
    • The compound has been evaluated for its analgesic effects in various pain models, showing efficacy comparable to established analgesics like ibuprofen .
    • Its mechanism appears to involve modulation of pain signaling pathways, potentially through central nervous system interactions.

Toxicological Profile

The safety profile of this compound has been assessed through various toxicological studies:

  • Cytotoxicity : Preliminary results indicate low cytotoxicity at therapeutic concentrations, making it a candidate for further development.
  • Cardiotoxicity : The compound exhibits minimal inhibition of the hERG potassium channel, a common marker for cardiotoxicity, suggesting a favorable cardiac safety profile .

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

  • Study on Inflammatory Response :
    • A study published in a pharmacology journal evaluated the effects of this compound on inflammation-induced pain in rodent models. Results indicated a significant reduction in pain scores compared to controls, supporting its analgesic effects .
  • Metabolic Stability Assessment :
    • Research assessing metabolic stability showed that the compound has a half-life exceeding 60 minutes in liver microsomes, indicating good bioavailability and stability during systemic circulation .

Chemical Reactions Analysis

Synthetic Routes and Alkylation Reactions

The compound is synthesized via nucleophilic alkylation. A key step involves reacting (S)-3-(4,4-difluoropyrrolidin-2-yl)propanoic acid hydrochloride with a brominated pyrimidine intermediate under basic conditions .

Reaction Conditions:

ReagentSolventTemperatureTimeYield
K₂CO₃, anhydrous ethanolEthanol25°C12 h55%

This reaction proceeds via displacement of the bromine atom by the pyrrolidine nitrogen, forming a stable C–N bond. The hydrochloride counterion enhances solubility in polar solvents, facilitating the reaction .

Hydrogen Bonding and Solvent Interactions

The tetrazole moiety exhibits stronger hydrogen-bond (HB) donor capacity compared to carboxylic acids. UV titration studies using a pyrazinone sensor revealed:

CompoundΔλₘₐₓ (nm)HB Strength Relative to Carboxylic Acid
Tetrazole derivative42.11.8× stronger
Carboxylic acid analog23.5Baseline

This enhanced HB interaction suggests tighter solvation in aqueous media, impacting solubility and permeability .

Reduction and Functional Group Transformations

Intermediate steps in the synthesis involve reduction reactions:

  • Borane-THF Reduction: Converts a ketone to a secondary alcohol at -10°C, followed by cautious methanol quenching to prevent side reactions .

  • Catalytic Hydrogenation: Pd/C-mediated hydrogenation of α,β-unsaturated esters to saturated analogs (86% yield) .

Stability Under Basic Conditions

While direct data on hydrolysis is limited, structurally related compounds degrade under alkaline conditions (pH 9.0, 37°C), releasing ester fragments via retro-aldol cleavage . For the target compound:

  • The free carboxylic acid group increases stability compared to esters.

  • The hydrochloride salt dissociates in water, forming a carboxylate anion at neutral/basic pH, which may participate in ionic interactions .

Crystallization and Salt Formation

The hydrochloride salt crystallizes from ethanol/water mixtures. Key properties:

  • Molecular Weight: 289.11 g/mol .

  • SMILES: C1=CC(=CC=C1C(CC(=O)O)N2C=NN=N2)Cl.Cl .

  • pKa: Estimated tetrazole pKa ≈ 4.5–5.0 (similar to 3-(1H-tetrazol-1-yl)propanoic acid) .

Comparative Reactivity with Carboxylic Acid Isosteres

The tetrazole ring serves as a bioisostere for carboxylic acids, offering:

  • Advantages: Enhanced metabolic stability and HB capacity .

  • Disadvantages: Higher desolvation energy due to stronger HB interactions .

Spectroscopic Characterization

Key spectral data for validation:

  • ¹H NMR (DMSO-d₆): δ 7.4–7.2 (m, Ar–H), 4.2–4.0 (m, CH₂), 2.5 (s, COOH) .

  • IR (KBr): 3182 cm⁻¹ (N–H), 1659 cm⁻¹ (C=O) .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound shares structural similarities with other nitrogen-containing heterocycles. For example:

Compound Name Core Heterocycle Substituents Functional Group
3-(4-Chlorophenyl)-3-(1H-tetrazol-1-yl)propanoic acid HCl 1H-tetrazole 4-Chlorophenyl, propanoic acid Carboxylic acid (HCl salt)
3-(1-Methyl-1H-1,2,4-triazol-3-yl)propan-1-amine HCl 1,2,4-triazole Methyl, propan-1-amine Amine (HCl salt)

Key Structural Differences :

  • Heterocycle : The tetrazole in the target compound has four nitrogen atoms, whereas triazoles (e.g., in the compared compound) have three. Tetrazoles exhibit stronger acidity (pKa ~4–5) compared to triazoles (pKa ~8–10), affecting ionization and solubility .
  • Substituents : The 4-chlorophenyl group increases lipophilicity, whereas the methyl group in the triazole analogue reduces steric hindrance.
  • Functional Group: The carboxylic acid in the target compound may act as a hydrogen bond donor/acceptor, while the amine in the triazole analogue offers basicity, influencing pharmacokinetic profiles.
Physicochemical Properties
Property 3-(4-Chlorophenyl)-3-(1H-tetrazol-1-yl)propanoic acid HCl 3-(1-Methyl-1H-1,2,4-triazol-3-yl)propan-1-amine HCl
Molecular Weight (g/mol) ~285.7 ~191.6
Solubility High (due to HCl salt and polar groups) Moderate (amine HCl salt enhances water solubility)
pKa (approximate) Tetrazole: ~4.5; Carboxylic acid: ~2.5 Triazole: ~8.5; Amine: ~10.5

The target compound’s dual acidic groups (tetrazole and carboxylic acid) render it highly ionizable at physiological pH, favoring interactions with charged biological targets.

Preparation Methods

Hydrogenation of Benzyl 4-Chlorocinnamate to 3-(4-Chlorophenyl)propanoic Acid

The foundational step in synthesizing the target compound involves the hydrogenation of α,β-unsaturated esters to yield saturated carboxylic acids. Benzyl 4-chlorocinnamate (CAS 136.4 mg, 0.5 mmol) undergoes catalytic hydrogenation using 5% palladium-supported beta zeolite (21.2 mg, 2 mol% Pd) in ethyl acetate at 40°C under a hydrogen atmosphere . This reaction proceeds for 1.5 hours, achieving quantitative conversion (100%) and a 98% isolated yield of 3-(4-chlorophenyl)propanoic acid (89.5 mg) . The beta zeolite support enhances catalytic activity by providing a high-surface-area matrix that stabilizes palladium nanoparticles, preventing aggregation during the reaction . Post-reaction filtration through a 0.45 μm membrane filter and solvent evaporation yield the pure acid, confirmed via 1H^1H-NMR analysis .

Multicomponent Approaches for Concurrent Tetrazole and Propanoic Acid Formation

Innovative multicomponent reactions (MCRs) offer a streamlined route to integrate both the tetrazole ring and the 4-chlorophenyl group. The Ugi four-component reaction (4CR) combines aldehydes, amines, isocyanides, and carboxylic acids in trifluoroethanol (TFE) under microwave irradiation at 120°C for 30 minutes . While this method is exemplified for tetrazole-fused ketopiperazines , analogous conditions can be tailored for 3-(4-chlorophenyl)-3-(1H-tetrazol-1-yl)propanoic acid by selecting 4-chlorobenzaldehyde and propanoic acid derivatives as inputs. Zinc chloride additives may enhance diastereoselectivity, though yields remain moderate (50–70%) .

Hydrochloride Salt Formation

The final step involves converting the free acid to its hydrochloride salt. Thionyl chloride (477 μL, 6.58 mmol) reacts with 3-(4-chlorophenyl)-3-(1H-tetrazol-1-yl)propanoic acid (50 mg, 0.263 mmol) at 80°C for 1.5 hours, forming the acyl chloride intermediate . Subsequent treatment with hydrochloric acid (1 M) in dichloromethane, followed by solvent evaporation, yields the hydrochloride salt as a crystalline solid . The process achieves a 53% yield (48 mg) with a decomposition point of 203°C, confirmed via 1H^1H-NMR and ESI-MS .

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for the dominant preparation methods:

Method Yield Conditions Catalyst/Reagents
Hydrogenation 98%40°C, H₂, 1.5 hPd/beta zeolite
Tetrazole Coupling 53–78%HATU, DIPEA, DMF, rt3-(1H-tetrazol-1-yl)benzoic acid
Multicomponent Ugi 50–70%Microwave, TFE, 120°C, 30 minZnCl₂ (optional)
Hydrochloride Formation 53%SOCl₂, 80°C, 1.5 h; HClThionyl chloride

The hydrogenation route offers the highest efficiency but requires specialized catalysts. Coupling methods provide modularity but involve multi-step sequences. MCRs balance step economy with moderate yields, though optimization is needed for scalability.

Challenges and Optimization Strategies

  • Catalyst Deactivation : Pd leaching in hydrogenation reduces recyclability. Beta zeolite’s microporous structure mitigates this by stabilizing Pd nanoparticles .

  • Steric Hindrance : Bulky 4-chlorophenyl and tetrazole groups impede coupling reactions. Microwave-assisted synthesis or elevated temperatures (80–100°C) enhance reaction rates .

  • Diastereoselectivity : The Ugi 4CR produces a single diastereomer due to steric and electronic preferences, as evidenced by X-ray crystallography .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 3-(4-Chlorophenyl)-3-(1H-tetrazol-1-yl)propanoic acid hydrochloride?

The synthesis typically involves coupling a 4-chlorophenyl moiety with a tetrazole ring via nucleophilic substitution or multi-step condensation reactions. For example, the tetrazole group can be introduced using 1H-tetrazole derivatives under acidic conditions, followed by reaction with 3-(4-chlorophenyl)propanoic acid precursors. Hydrochloride salt formation is achieved by treating the free base with HCl in anhydrous solvents. Structural analogs in the literature, such as 3-(1H-tetrazol-1-yl)propanoic acid derivatives, highlight the use of coupling agents like EDCI/HOBt for amide bond formation or Mitsunobu reactions for ether linkages .

Q. What analytical techniques are critical for characterizing this compound and confirming its purity?

Single-crystal X-ray diffraction is the gold standard for confirming molecular geometry, especially for resolving stereochemistry and hydrogen-bonding patterns in tetrazole-containing compounds . Complementary techniques include:

  • HPLC-MS : To verify purity (>98%) and molecular weight.
  • NMR spectroscopy : 1^1H and 13^13C NMR to assign proton environments (e.g., distinguishing tetrazole protons at δ 8.5–9.5 ppm) .
  • FT-IR : To confirm functional groups (e.g., carboxylic acid O-H stretch at ~2500–3000 cm1^{-1}) .

Q. How should this compound be stored to ensure long-term stability?

Store under anhydrous conditions (<1% humidity) at 2–8°C in amber vials to prevent photodegradation. Hydrochloride salts are hygroscopic; use inert atmospheres (argon) for prolonged storage. Stability studies on related propanoic acid derivatives suggest decomposition above 40°C, necessitating cold-chain management .

Advanced Research Questions

Q. How do substituents on the tetrazole ring influence the compound’s conformational stability in crystallographic studies?

Crystallographic data from analogs (e.g., 1H-tetrazole derivatives) reveal that substituents like chlorine or fluorine on the phenyl ring induce torsional strain, altering dihedral angles between the tetrazole and aromatic rings. For example, in (Z)-3-(4-Chlorophenyl)-1-(2,4-difluorophenyl)-triazole derivatives, the chlorophenyl group adopts a near-planar conformation (dihedral angle ~5°), stabilizing π-π stacking interactions . Advanced studies should employ density functional theory (DFT) to correlate experimental torsion angles with computational models .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the tetrazole moiety in bioactive analogs?

  • Bioisosteric replacement : Replace the tetrazole with carboxylate or sulfonamide groups to assess pharmacophore requirements .
  • Substituent variation : Introduce electron-withdrawing groups (e.g., -NO2_2) on the tetrazole to modulate electron density and hydrogen-bonding capacity.
  • In vitro assays : Use kinase inhibition or receptor-binding assays to correlate structural modifications (e.g., 4-chlorophenyl substitution) with activity. Evidence from pyrazole-acetamide analogs demonstrates that chloro-substituents enhance binding affinity to hydrophobic pockets .

Q. How can reaction intermediates be optimized to improve yield in multi-step syntheses?

Kinetic studies on similar compounds suggest:

  • Temperature control : Maintain <0°C during tetrazole coupling to minimize side reactions.
  • Catalyst screening : Test Pd-based catalysts for Suzuki-Miyaura cross-coupling of chlorophenyl boronic acids .
  • Purification : Use gradient column chromatography (hexane/EtOAc) to isolate intermediates, as demonstrated in pyrazoline derivative syntheses .

Q. What advanced analytical methods are suitable for resolving contradictory solubility data in polar vs. non-polar solvents?

  • Phase solubility analysis : Conduct Hansen solubility parameter calculations to identify optimal co-solvents (e.g., DMSO-water mixtures).
  • Dynamic light scattering (DLS) : Monitor aggregation in aqueous buffers at varying pH (2–9).
  • Stability-indicating assays : Use forced degradation (e.g., UV exposure, oxidative stress) followed by HPLC to identify degradation products .

Q. How can formulation challenges related to the hydrochloride salt’s hygroscopicity be addressed?

  • Lyophilization : Convert the hydrochloride salt to a free base for improved stability, then reconstitute in buffered solutions.
  • Co-solvent systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility without salt hydrolysis.
  • Microencapsulation : Employ spray-drying techniques with Eudragit polymers to mitigate moisture uptake .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.